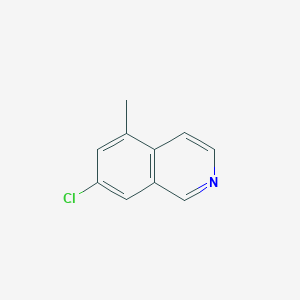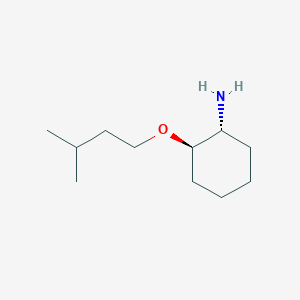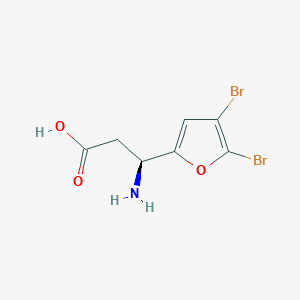
(3S)-3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid: is an organic compound featuring an amino group and a dibromofuran moiety attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid typically involves the bromination of a furan derivative followed by the introduction of an amino group and subsequent attachment to a propanoic acid backbone. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled temperatures to ensure selective bromination at the desired positions on the furan ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the dibromofuran moiety, potentially converting it to a less brominated or debrominated furan derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under mild to moderate temperatures.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Less brominated or debrominated furan derivatives.
Substitution: Various substituted amino derivatives.
Applications De Recherche Scientifique
Biology: In biological research, (3S)-3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid can be used as a probe to study enzyme interactions and metabolic pathways involving amino acids and furan derivatives.
Medicine: The compound’s unique structure may offer therapeutic potential, particularly in the development of novel drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals and advanced materials with specific functional properties.
Mécanisme D'action
The mechanism by which (3S)-3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions, while the dibromofuran moiety may engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
(3S)-3-amino-3-(4,5-dichlorofuran-2-yl)propanoic acid: Similar structure with chlorine atoms instead of bromine.
(3S)-3-amino-3-(4,5-difluorofuran-2-yl)propanoic acid: Similar structure with fluorine atoms instead of bromine.
(3S)-3-amino-3-(4,5-diiodofuran-2-yl)propanoic acid: Similar structure with iodine atoms instead of bromine.
Uniqueness: The presence of bromine atoms in (3S)-3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C7H7Br2NO3 |
|---|---|
Poids moléculaire |
312.94 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7Br2NO3/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H,11,12)/t4-/m0/s1 |
Clé InChI |
KVMHKHVVZBVPMW-BYPYZUCNSA-N |
SMILES isomérique |
C1=C(OC(=C1Br)Br)[C@H](CC(=O)O)N |
SMILES canonique |
C1=C(OC(=C1Br)Br)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



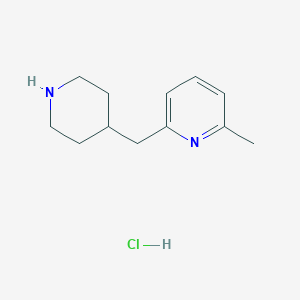
![Benzyl 3-(hydroxymethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13234367.png)
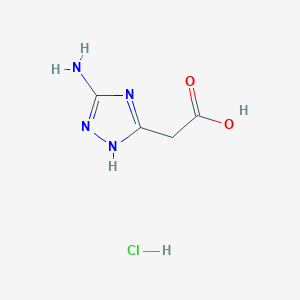
![2-[4-(Benzyloxy)phenyl]-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13234374.png)


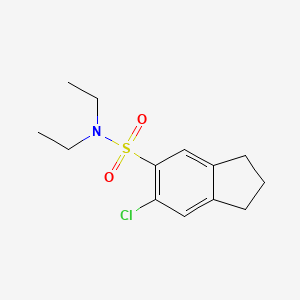

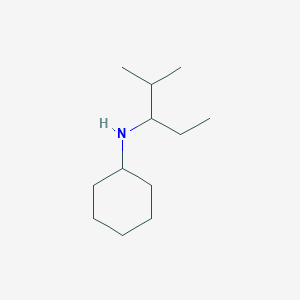

![Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B13234408.png)
